molecular formula C23H24N4O5 B12155820 methyl 2-(4-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate

methyl 2-(4-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate

Cat. No.: B12155820
M. Wt: 436.5 g/mol
InChI Key: KUVVDACEAKVOEW-UHFFFAOYSA-N
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Description

  • Methyl 2-(4-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate is a complex organic compound with a unique structure.
  • It contains an imidazo[4,5-c]pyridine ring fused to a benzoate moiety, along with substituents such as methyl groups and dimethoxyphenyl rings.
  • This compound has drawn attention due to its potential biological activities and applications.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One possible route includes the condensation of appropriate precursors, followed by cyclization reactions.

      Reaction Conditions: Specific reaction conditions may vary, but common solvents include dichloromethane, acetonitrile, or ethanol. Catalysts or reagents like acid chlorides and amines are employed.

      Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides insights into its preparation.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and substituents. For example, reduction may yield the corresponding amine derivative.

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity, stability, and potential as a building block for more complex molecules.

      Biology: Investigations into its interactions with biological macromolecules (enzymes, receptors) and cellular effects.

      Medicine: Potential as a drug candidate due to its unique structure and biological activities.

      Industry: Applications in materials science, catalysis, or as intermediates for other compounds.

  • Mechanism of Action

    • The compound likely exerts its effects through interactions with specific molecular targets (e.g., receptors, enzymes).
    • Further studies are needed to elucidate the precise pathways involved.
  • Comparison with Similar Compounds

      Uniqueness: Its fused imidazo[4,5-c]pyridine-benzoate structure sets it apart from related compounds.

      Similar Compounds: While I don’t have a specific list, other pyridine-based derivatives or heterocyclic compounds may share similarities.

    Remember that this compound’s full potential is still being explored, and ongoing research may reveal additional applications and mechanisms

    Biological Activity

    Methyl 2-(4-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate is a complex heterocyclic compound with potential therapeutic applications. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

    Chemical Structure and Properties

    • IUPAC Name : this compound
    • Molecular Formula : C_{19}H_{22}N_{2}O_{4}
    • Molecular Weight : 342.39 g/mol

    The compound features a benzoate moiety linked to an imidazo[4,5-c]pyridine core substituted with a 2,5-dimethoxyphenyl group. This unique structure is believed to contribute significantly to its biological activity.

    The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The imidazo[4,5-c]pyridine core is known for its role in modulating enzyme activity and receptor interactions. Specifically:

    • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
    • Receptor Binding : It has the potential to bind selectively to certain receptors, influencing signal transduction pathways.

    Research indicates that the methoxy groups on the phenyl ring enhance the compound's lipophilicity and bioavailability, which are critical for effective interaction with biological targets.

    Antimicrobial Activity

    Recent studies have evaluated the antimicrobial properties of related compounds within the same class. For example:

    • Case Study 1 : A derivative of the imidazo[4,5-c]pyridine was tested against Staphylococcus aureus, showing significant inhibition at low concentrations.
    • Case Study 2 : Compounds similar to methyl 2-(4-(2,5-dimethoxyphenyl)-...) demonstrated antibacterial effects against gram-positive bacteria, suggesting potential applications in treating bacterial infections.

    Anticancer Properties

    Research has also focused on the anticancer potential of this class of compounds:

    • In vitro Studies : Compounds have shown promising results in inhibiting cancer cell proliferation in models such as sarcoma 180 (C-180). The mechanism involves suppression of DNA methylation and modulation of apoptotic pathways.
    CompoundCell LineIC50 (µM)Mechanism
    Methyl 2-(...)Sarcoma 180<10DNA methylation suppression
    Similar DerivativeHeLa15Apoptosis induction

    Neuroprotective Effects

    Another area of interest is the neuroprotective effects against neurodegenerative diseases:

    • Case Study 3 : In animal models of Alzheimer's disease, related compounds exhibited protective effects on neuronal cells by reducing oxidative stress markers.

    Properties

    Molecular Formula

    C23H24N4O5

    Molecular Weight

    436.5 g/mol

    IUPAC Name

    methyl 2-[[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate

    InChI

    InChI=1S/C23H24N4O5/c1-30-14-8-9-19(31-2)16(12-14)21-20-18(24-13-25-20)10-11-27(21)23(29)26-17-7-5-4-6-15(17)22(28)32-3/h4-9,12-13,21H,10-11H2,1-3H3,(H,24,25)(H,26,29)

    InChI Key

    KUVVDACEAKVOEW-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC(=C(C=C1)OC)C2C3=C(CCN2C(=O)NC4=CC=CC=C4C(=O)OC)NC=N3

    Origin of Product

    United States

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